Myrtecaine hydrochloride
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Overview
Description
It is often combined with diethylamine salicylate in products like Algesal and Algésal Suractivé to treat muscle strains, tendinitis, ligament sprains, and joint pain . Myrtecaine hydrochloride enhances the analgesic and anti-inflammatory actions of diethylamine salicylate by facilitating its penetration and also exhibits muscle relaxant properties .
Preparation Methods
The synthesis of Myrtecaine hydrochloride involves the reaction of 2-(2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy)ethylamine with hydrochloric acid. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Myrtecaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Myrtecaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving local anesthetics and their interactions with other chemical entities.
Biology: this compound is used in biological research to study its effects on cellular processes and its potential as a muscle relaxant.
Medicine: The compound is extensively studied for its analgesic and anti-inflammatory properties, making it a valuable tool in pain management research.
Industry: This compound is used in the formulation of topical creams and ointments for the treatment of muscle and joint pain
Mechanism of Action
Myrtecaine hydrochloride exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses. This action results in localized numbness and pain relief. The compound also facilitates the penetration of diethylamine salicylate, enhancing its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Myrtecaine hydrochloride is unique in its combination of local anesthetic and muscle relaxant properties. Similar compounds include:
Lidocaine: Another local anesthetic commonly used in topical formulations.
Benzocaine: A local anesthetic used in various over-the-counter products.
Procaine: A local anesthetic primarily used in dental procedures.
Compared to these compounds, this compound offers the added benefit of muscle relaxation, making it particularly useful in treating muscle strains and sprains .
Properties
CAS No. |
68342-78-9 |
---|---|
Molecular Formula |
C17H32ClNO |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H31NO.ClH/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4;/h7,15-16H,5-6,8-13H2,1-4H3;1H |
InChI Key |
XHEAFBNXHWYLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCC1=CCC2CC1C2(C)C.Cl |
Origin of Product |
United States |
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